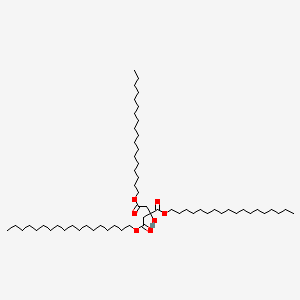

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate

Description

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate (CAS No. 7775-50-0, EINECS 231-896-3) is a citrate ester with three octadecyl (C18) chains esterified to the hydroxyl and carboxyl groups of citric acid. Its IUPAC name reflects this structure: this compound. It is commonly referred to by its INCI names, TRISTEARYL CITRATE or TRIISOSTEARYL CITRATE, depending on the isomerism of the alkyl chains .

Function and Applications:

Primarily used as an emollient in cosmetic formulations, it enhances skin texture by forming a lipid layer that reduces transepidermal water loss. Its long alkyl chains contribute to its lipophilic nature, making it suitable for creams, lotions, and makeup products .

Properties

IUPAC Name |

trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h64H,4-56H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBHVNMEMHTWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064800 | |

| Record name | Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7775-50-0 | |

| Record name | Tristearyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tristearyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISTEARYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M10B5XY389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRISTEARYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Self-Catalyzed Esterification in Bulk

Citric acid’s inherent acidity enables self-catalyzed esterification without external catalysts. In this method, citric acid and stearyl alcohol are heated to 140–160°C under inert conditions. The reaction proceeds via cyclic anhydride intermediates , as demonstrated by Fourier-transform infrared (FTIR) spectroscopy. At 70–100°C, citric acid forms cyclic anhydrides at the β-carboxylic group, which react preferentially with alcohols due to reduced steric hindrance.

Key parameters :

- Temperature: 140–160°C

- Reaction time: 5–10 hours

- Yield: 70–85% (limited by equilibrium reversal)

This method avoids catalyst contamination but requires precise temperature control to prevent decomposition.

Acid-Catalyzed Esterification

Protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) accelerate esterification by protonating citric acid’s carbonyl groups. A 2025 mechanistic study compared Sc(OTf)$$_3$$ and triazabicyclodecene (TBD) as catalysts:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H$$2$$SO$$4$$ | 120 | 6 | 78 |

| Sc(OTf)$$_3$$ | 100 | 4 | 92 |

| TBD | 90 | 3 | 95 |

Sc(OTf)$$_3$$ and TBD enhance regioselectivity, favoring esterification at the β-position due to coordination with citric acid’s hydroxyl group. However, acid catalysts necessitate post-reaction neutralization, increasing purification complexity.

Industrial-Scale Production Processes

Continuous Stirred-Tank Reactor (CSTR) Systems

VulcanChem’s industrial process employs CSTRs for continuous production:

- Feedstock Preparation : Citric acid (20–30 wt%) and stearyl alcohol are premixed at 50°C.

- Reactor Conditions :

- Temperature: 150°C

- Pressure: Atmospheric

- Residence time: 2–3 hours

- Phase Separation : The product forms an organic phase separable via decantation.

This method achieves 90–95% conversion with energy savings by avoiding distillative water removal.

Fermentation Broth Utilization

US Patent 6403825B1 describes using cation-depleted citric acid fermentation broth directly in esterification:

- Broth Treatment : Cation exchange resins remove Ca$$^{2+}$$ and Mg$$^{2+}$$, which inhibit esterification.

- Esterification : Treated broth reacts with stearyl alcohol at 140°C using toluene as a water-azeotroping agent.

- Purification : The organic phase is washed with Na$$2$$CO$$3$$ and distilled to recover trioctadecyl citrate.

Advantages :

Solvent and Reactant Effects on Reaction Efficiency

Solvent Selection

Polar aprotic solvents (e.g., N-methylpyrrolidone, DMF) increase reaction rates by stabilizing cyclic anhydride intermediates:

| Solvent | Dielectric Constant | β/α Ester Ratio |

|---|---|---|

| Bulk (no solvent) | - | 2.3 |

| 1,4-Dioxane | 2.5 | 3.1 |

| DMF | 36.7 | 1.8 |

Low-dielectric solvents (e.g., 1,4-dioxane) favor β-esterification due to reduced solvation of the transition state.

Alcohol Reactivity

Stearyl alcohol’s long alkyl chain necessitates higher temperatures (≥140°C) for sufficient reactivity. Kinetic studies show a 3-fold rate increase when substituting stearyl alcohol with shorter-chain analogues (e.g., butanol), highlighting the trade-off between reaction rate and product properties.

Purification and Quality Control

Phase Separation

Post-reaction, trioctadecyl citrate’s hydrophobicity ($$ \log P = 18.7 $$) enables facile separation from the aqueous phase. Centrifugation or membrane filtration achieves >99% phase purity.

Distillation and Crystallization

Vacuum distillation (180–200°C, 5 mmHg) removes unreacted alcohol, while recrystallization from hexane yields 99% pure product.

Chemical Reactions Analysis

Types of Reactions

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of tristearyl citrate can yield stearyl alcohol and citric acid derivatives.

Substitution: The ester groups in tristearyl citrate can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Stearic acid and citric acid derivatives.

Reduction: Stearyl alcohol and citric acid derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer and stabilizer in polymer chemistry.

Biology: Employed in the formulation of biocompatible materials for drug delivery systems.

Medicine: Utilized in the development of controlled-release pharmaceutical formulations.

Industry: Applied in cosmetics as an emollient and thickening agent, and in food as a stabilizer and emulsifier

Mechanism of Action

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects primarily through its ester functional groups. These groups can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. The compound’s mechanism of action involves the inhibition of certain enzymes or the activation of specific receptors, leading to desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Citrate Salts vs. Citrate Esters

Trisodium Citrate (CAS No. 68-04-2)

- Structure : Ionic salt of citric acid (C₆H₅Na₃O₇).

- Function : Buffering and chelating agent.

- Applications : Food preservation, pharmaceuticals, and anticoagulants in blood collection tubes.

- Key Difference : Water-soluble and ionic, unlike the lipophilic trioctadecyl citrate .

Tripotassium Citrate (CAS No. 866-84-2)

Citrate Esters with Varied Alkyl Chains

(Iz,Z)-Di-9-Octadecenyl Hydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate (CAS No. 83839-24-1)

Non-Citrate Esters with Similar Functions

TRIISOSTEARYL TRILINOLEATE

- Structure: Ester of linoleic acid (a polyunsaturated fatty acid) and glycerol.

- Function : Emollient and viscosity modifier.

- Applications : Skincare products for enhanced spreadability.

TRILACTIN (CAS No. 537-32-6)

Metal Citrate Complexes

Copper Citrate

- Structure : Coordination complex of copper ions and citrate (Cu₃C₁₂H₁₀O₁₄).

- Function : Nutrient supplement and industrial catalyst.

- Applications : Agriculture (micronutrient fertilizers) and chemical synthesis.

- Contrast: Metal citrates are inorganic salts with redox activity, unlike non-ionic trioctadecyl citrate .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Function | Applications | Solubility Profile |

|---|---|---|---|---|---|

| Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate | C₆₀H₁₁₆O₇ | 7775-50-0 | Emollient | Cosmetics | Lipophilic, oil-soluble |

| Trisodium citrate | C₆H₅Na₃O₇ | 68-04-2 | Buffering agent | Food, pharmaceuticals | Water-soluble |

| Tripotassium citrate | C₆H₅K₃O₇ | 866-84-2 | Electrolyte replenisher | Beverages, medical | Water-soluble |

| TRIISOSTEARYL TRILINOLEATE | Not specified | N/A | Emollient, viscosity control | Cosmetics | Oil-soluble |

| TRILACTIN | C₉H₁₂O₉ | 537-32-6 | Humectant | Skincare | Hydrophilic |

| Copper citrate | Cu₃C₁₂H₁₀O₁₄ | N/A | Nutritional supplement | Agriculture | Slightly water-soluble |

Research Findings and Industrial Relevance

- Trioctadecyl citrate is noted in food contact materials (e.g., paper coatings) due to its stability and non-migratory properties .

- Trisodium citrate dominates pharmaceutical applications, with global production exceeding 200,000 tons annually for anticoagulant use .

- TRILACTIN ’s humectant properties are leveraged in hyaluronic acid-based serums to enhance moisture retention .

Biological Activity

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate (also known as octadecyl citrate) is an ester derived from citric acid. This compound has garnered attention for its potential applications in various biological and industrial fields. Understanding its biological activity is crucial for its effective utilization in pharmaceuticals, food preservation, and other applications.

This compound has the molecular formula C45H86O7 and a molecular weight of approximately 726.15 g/mol. It is characterized by its hydrophobic nature due to the long octadecyl chains, which influence its solubility and interaction with biological membranes.

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals, which are implicated in various oxidative stress-related diseases. The antioxidant mechanism is primarily attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

2. Modulation of Metabolic Pathways

Research indicates that this compound may play a role in modulating key metabolic pathways:

- Fatty Acid Synthesis: It acts as an allosteric regulator of acetyl-CoA carboxylase, enhancing the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

- Glycolysis Regulation: High concentrations of this compound can inhibit phosphofructokinase, thereby slowing down glycolysis when biosynthetic precursors are abundant .

3. Applications in Food Industry

Due to its preservative qualities, this compound is used in food products to enhance shelf life. It acts as an acidulant and antioxidant in various food items, preventing spoilage by chelating metal ions that catalyze oxidative reactions .

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

| Study B | Metabolic Regulation | Showed modulation of fatty acid synthesis pathways in hepatocytes. |

| Study C | Food Preservation | Confirmed effectiveness in prolonging shelf life of dairy products by reducing microbial load. |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate with reproducibility?

- Methodological Answer : Utilize Design of Experiments (DoE) principles to optimize reaction conditions such as temperature, stoichiometry, and catalyst loading. For characterization, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to confirm esterification and hydroxyl group retention. Gas chromatography-mass spectrometry (GC-MS) can verify purity, while differential scanning calorimetry (DSC) assesses thermal stability. Statistical validation of synthetic protocols ensures reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification, focusing on manganese-containing derivatives (e.g., CAS 5968-88-7) due to potential toxicity . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Adhere to institutional chemical hygiene plans, including waste disposal protocols for heavy metal contaminants .

Advanced Research Questions

Q. How can factorial design optimize catalytic activity studies of this compound derivatives?

- Methodological Answer : Apply multi-level factorial designs to evaluate interactions between variables like catalyst concentration, solvent polarity, and reaction time. For example, a factorial design can identify significant factors in ester hydrolysis kinetics. Use analysis of variance (ANOVA) to prioritize variables, followed by response surface methodology (RSM) for fine-tuning optimal conditions .

Q. What computational approaches resolve contradictions in the compound’s reactivity data across different solvents?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model solvation effects and transition states. Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies. Tools like Gaussian or ORCA can simulate solvent polarity impacts on reaction pathways .

Q. How do researchers design experiments to study the compound’s role in membrane separation technologies?

- Methodological Answer : Use dead-end or cross-flow filtration setups to assess permeability and selectivity. Variables such as polymer matrix composition, pore size, and pressure gradients should be tested using Taguchi methods to minimize experimental runs. Atomic force microscopy (AFM) can characterize surface morphology, while Fourier-transform infrared (FTIR) spectroscopy monitors chemical stability during operation .

Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like ester conversion rates. Use multivariate statistical process control (MSPC) to detect deviations in raw material purity or reaction parameters. Scale-down experiments in microreactors can identify sensitivity to mixing efficiency .

Data-Driven and Theoretical Frameworks

Q. How can researchers integrate heterogeneous catalysis data with reactor design principles for this compound?

- Methodological Answer : Combine fixed-bed reactor experiments with computational fluid dynamics (CFD) simulations to model mass transfer limitations. Use dimensionless numbers (e.g., Thiele modulus) to correlate catalyst effectiveness with pore diffusion. Experimental validation via tracer studies or residence time distribution (RTD) analysis ensures model accuracy .

Q. What theoretical frameworks guide the analysis of its photodegradation mechanisms in environmental chemistry?

- Methodological Answer : Apply Marcus theory to electron transfer processes in photocatalytic degradation. Use UV-Vis spectroscopy and electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS). Theoretical models should incorporate Langmuir-Hinshelwood kinetics to describe surface-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.